Cas no 80213-01-0 (N-Benzoyl-4-hydroxypiperidine)

N-Benzoyl-4-hydroxypiperidine structure
N-Benzoyl-4-hydroxypiperidine structure
Product Name:N-Benzoyl-4-hydroxypiperidine
CAS 번호:80213-01-0
MF:C12H15NO2
메가와트:205.253003358841
CID:707640
PubChem ID:9877704
Update Time:2024-10-27

N-Benzoyl-4-hydroxypiperidine 화학적 및 물리적 성질

이름 및 식별자

    • Methanone,(4-hydroxy-1-piperidinyl)phenyl-
    • (4-hydroxy-piperidin-1-yl)-phenyl-methanone
    • (4-hydroxypiperidin-1-yl)-phenylmethanone
    • 1-benzoyl-4-hydroxypiperidine
    • 1-benzoyl-piperidin-4-ol
    • N-benzoyl 4-hydroxypiperidine
    • N-benzoyl-4-hydroxypiperidine
    • 1-Benzoylpiperidine-4-ol
    • Oprea1_124445
    • PHNPWISXEGFAHM-UHFFFAOYSA-N
    • 1-(phenylcarbonyl)-piperidin-4-ol
    • (4-hydroxypiperidin-1-yl)phenylmethanone
    • (4-hydroxy-1-piperidinyl)(phenyl)methanone
    • (4-Hydroxy-1-piperidinyl)phenylmethanone (ACI)
    • 4-Piperidinol, 1-benzoyl- (9CI)
    • 1-(Phenylcarbonyl)piperidin-4-ol
    • 1-Benzoyl-4-piperidinol
    • 4-Hydroxy-N-benzoylpiperidine
    • DTXSID10432191
    • D77951
    • SCHEMBL4003986
    • MFCD00100915
    • (4-hydroxypiperidin-1-yl)(phenyl)methanone
    • 80213-01-0
    • CS-17479
    • CS-WAA0238
    • AKOS008984996
    • SY318810
    • 1-BENZOYLPIPERIDIN-4-OL
    • N-Benzoyl-4-hydroxypiperidine
    • 인치: 1S/C12H15NO2/c14-11-6-8-13(9-7-11)12(15)10-4-2-1-3-5-10/h1-5,11,14H,6-9H2
    • InChIKey: PHNPWISXEGFAHM-UHFFFAOYSA-N
    • 미소: O=C(N1CCC(O)CC1)C1C=CC=CC=1

계산된 속성

  • 정밀분자량: 205.11000
  • 동위원소 질량: 205.110278721g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 15
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 216
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 소수점 매개변수 계산 참조값(XlogP): 0.7
  • 토폴로지 분자 극성 표면적: 40.5

실험적 성질

  • PSA: 40.54000
  • LogP: 1.22140

N-Benzoyl-4-hydroxypiperidine 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
Chemenu
CM301152-500mg
(4-hydroxypiperidin-1-yl)(phenyl)methanone
80213-01-0 95%
500mg
$443 2021-06-16
Chemenu
CM301152-500mg
(4-hydroxypiperidin-1-yl)(phenyl)methanone
80213-01-0 95%+
500mg
$443 2022-09-29
A2B Chem LLC
AH54571-100mg
1-Benzyl-4-hydroxypiperidine
80213-01-0 >98%
100mg
$123.00 2024-04-19
A2B Chem LLC
AH54571-250mg
1-Benzyl-4-hydroxypiperidine
80213-01-0 >98%
250mg
$173.00 2024-04-19
A2B Chem LLC
AH54571-1g
1-Benzyl-4-hydroxypiperidine
80213-01-0 >98%
1g
$310.00 2024-04-19
A2B Chem LLC
AH54571-5g
1-Benzyl-4-hydroxypiperidine
80213-01-0 >98%
5g
$798.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1114931-100mg
N-Benzoyl-4-hydroxypiperidine
80213-01-0 98%
100mg
¥556.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1114931-250mg
N-Benzoyl-4-hydroxypiperidine
80213-01-0 98%
250mg
¥807.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1114931-1g
N-Benzoyl-4-hydroxypiperidine
80213-01-0 98%
1g
¥1488.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1114931-5g
N-Benzoyl-4-hydroxypiperidine
80213-01-0 98%
5g
¥4887.00 2024-07-28

N-Benzoyl-4-hydroxypiperidine 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  0 °C; 2 h, rt
참조
Facile and practical hydrodehalogenations of organic halides enabled by calcium hydride and palladium chloride
Gui, Jingjing; et al, Organic Chemistry Frontiers, 2021, 8(17), 4685-4692

합성 방법 2

반응 조건
1.1 Reagents: Sodium carbonate Solvents: Water ;  0 °C; 3 h, 0 °C
참조
Radical Deuteration with D2O: Catalysis and Mechanistic Insights
Soulard, Valentin; et al, Journal of the American Chemical Society, 2018, 140(1), 155-158

합성 방법 3

반응 조건
1.1 Reagents: Sodium borohydride Solvents: Methanol
참조
Total synthesis of lepadine B: platform for discovery of new chemical tranformations
Barbe, Guillaume, 2009, , 71(2),

합성 방법 4

반응 조건
참조
Regio- and stereoselective hydroxylation of some nitrogen heterocyclic compounds by microorganisms
Zefirov, N. S.; et al, Indian Journal of Chemistry, 1993, (1), 54-7

합성 방법 5

반응 조건
1.1 Solvents: Water
참조
Practical Syntheses of N-Substituted 3-Hydroxyazetidines and 4-Hydroxypiperidines by Hydroxylation with Sphingomonas sp. HXN-200
Chang, Dongliang; et al, Organic Letters, 2002, 4(11), 1859-1862

합성 방법 6

반응 조건
1.1 Reagents: Glucose ,  Sodium hydroxide Catalysts: Hydroxylase Solvents: Ethanol ,  Water ;  3 d, pH 4.85
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 9
참조
A new paradigm for biohydroxylation by Beauveria bassiana ATCC 7159
Holland, Herbert L.; et al, Tetrahedron, 1999, 55(24), 7441-7460

합성 방법 7

반응 조건
1.1 Solvents: Toluene ;  12 h, reflux
참조
Transamidation of N-benzyl-N-boc-amides under transition metal-free and base-free conditions
Ye, Danfeng; et al, Youji Huaxue, 2021, 41(4), 1658-1669

합성 방법 8

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2 h, -10 °C → rt
참조
Nickel-Catalyzed Reductive Cross-Coupling of Unactivated Alkyl Halides
Yu, Xiaolong; et al, Organic Letters, 2011, 13(8), 2138-2141

합성 방법 9

반응 조건
1.1 Reagents: Triethylamine ,  Hydrochloric acid Solvents: Dichloromethane
2.1 Reagents: Sodium borohydride Solvents: Methanol
참조
Total synthesis of lepadine B: platform for discovery of new chemical tranformations
Barbe, Guillaume, 2009, , 71(2),

합성 방법 10

반응 조건
1.1 2 d, pH 7.3, 30 °C; 2 d, 30 °C
참조
Amide-transforming activity of Streptomyces: possible application to the formation of hydroxy amides and aminoalcohols
Yamada, Shinya; et al, Applied Microbiology and Biotechnology, 2013, 97(14), 6223-6230

합성 방법 11

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  20 min, 0 °C; 0 °C → rt; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.1 Catalysts: Bis[[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[phenolato-κO]](2-)]-μ-… Solvents: Toluene ;  2 h, 120 °C
2.2 Reagents: Triethylamine Solvents: Dichloromethane ;  4 °C; 4 h, rt
참조
μ-Oxo-Dinuclear-Iron(III)-Catalyzed O-Selective Acylation of Aliphatic and Aromatic Amino Alcohols and Transesterification of Tertiary Alcohols
Horikawa, Rikiya; et al, Chemistry - A European Journal, 2016, 22(35), 12278-12281

합성 방법 12

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; rt
1.2 Reagents: Water ;  rt
참조
Chlorine Atom Transfer of Unactivated Alkyl Chlorides Enabled by Zirconocene and Photoredox Catalysis
Okita, Toshimasa; et al, Precision Chemistry, 2023, 1(2), 112-118

합성 방법 13

반응 조건
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  3 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
참조
Highly Chemoselective Metal-Free Reduction of Tertiary Amides
Barbe, Guillaume; et al, Journal of the American Chemical Society, 2008, 130(1), 18-19

합성 방법 14

반응 조건
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
참조
Investigation of the effect of different linker chemotypes on the inhibition of histone deacetylases (HDACs)
Linciano, Pasquale; et al, Bioorganic Chemistry, 2021, 106,

합성 방법 15

반응 조건
1.1 Reagents: Tetrabutylammonium hexafluorophosphate Solvents: 1,2-Dichloroethane ,  1,1,1,3,3,3-Hexafluoro-2-propanol ;  18 h, rt
참조
Electrochemical Amidation: Benzoyl Hydrazine/Carbazate and Amine as Coupling Partners
Alam, Tipu; et al, Organic Letters, 2022, 24(36), 6619-6624

합성 방법 16

반응 조건
1.1 Reagents: Sodium carbonate ,  Tris(trimethylsilyl)silane ,  Oxygen Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Dimethylformamide ;  24 h, rt
참조
Tris(trimethylsilyl) silane/O2-promoted and photo-accelerated conversion of alkyl iodides to alcohols
Li, Jianyu; et al, Youji Huaxue, 2020, 40(11), 3853-3857

합성 방법 17

반응 조건
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  5 h, 0 °C
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  rt
참조
Photoredox Polyfluoroarylation of Alkyl Halides via Halogen-Atom-Transfer
Niu, Ben; et al, Organic Letters, 2022, 24(3), 916-920

합성 방법 18

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  20 min, rt
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  3 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
참조
Highly Chemoselective Metal-Free Reduction of Tertiary Amides
Barbe, Guillaume; et al, Journal of the American Chemical Society, 2008, 130(1), 18-19

합성 방법 19

반응 조건
1.1 Catalysts: Bis[[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[phenolato-κO]](2-)]-μ-… Solvents: Toluene ;  2 h, 120 °C
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  4 °C; 4 h, rt
참조
μ-Oxo-Dinuclear-Iron(III)-Catalyzed O-Selective Acylation of Aliphatic and Aromatic Amino Alcohols and Transesterification of Tertiary Alcohols
Horikawa, Rikiya; et al, Chemistry - A European Journal, 2016, 22(35), 12278-12281

합성 방법 20

반응 조건
1.1 Catalysts: Bis[[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[phenolato-κO]](2-)]-μ-… Solvents: Toluene ;  2 h, 120 °C
참조
μ-Oxo-Dinuclear-Iron(III)-Catalyzed O-Selective Acylation of Aliphatic and Aromatic Amino Alcohols and Transesterification of Tertiary Alcohols
Horikawa, Rikiya; et al, Chemistry - A European Journal, 2016, 22(35), 12278-12281

합성 방법 21

반응 조건
1.1 Solvents: Dichloromethane
참조
Ruthenium catalyzed oxidation of cyanohydrins to acyl cyanides. Useful reagents for selective N-benzoylation of amino alcohols
Murahashi, Shunichi; et al, Tetrahedron Letters, 1985, 26(7), 925-8

합성 방법 22

반응 조건
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Ruthenium trichloride Solvents: Benzene
2.1 Solvents: Dichloromethane
참조
Ruthenium catalyzed oxidation of cyanohydrins to acyl cyanides. Useful reagents for selective N-benzoylation of amino alcohols
Murahashi, Shunichi; et al, Tetrahedron Letters, 1985, 26(7), 925-8

합성 방법 23

반응 조건
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  20 min, 0 °C; 0 °C → rt; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.1 Catalysts: Bis[[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[phenolato-κO]](2-)]-μ-… Solvents: Toluene ;  2 h, 120 °C
참조
μ-Oxo-Dinuclear-Iron(III)-Catalyzed O-Selective Acylation of Aliphatic and Aromatic Amino Alcohols and Transesterification of Tertiary Alcohols
Horikawa, Rikiya; et al, Chemistry - A European Journal, 2016, 22(35), 12278-12281

합성 방법 24

반응 조건
1.1 Reagents: Sodium bisulfite
1.2 Reagents: Potassium cyanide
2.1 Reagents: tert-Butyl hydroperoxide Catalysts: Dichlorotris(triphenylphosphine)ruthenium Solvents: Benzene
3.1 Solvents: Dichloromethane
참조
Ruthenium catalyzed oxidation of cyanohydrins to acyl cyanides. Useful reagents for selective N-benzoylation of amino alcohols
Murahashi, Shunichi; et al, Tetrahedron Letters, 1985, 26(7), 925-8

N-Benzoyl-4-hydroxypiperidine Raw materials

N-Benzoyl-4-hydroxypiperidine Preparation Products

추천 공급업체
Shandong Feiyang Chemical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shandong Feiyang Chemical Co., Ltd
ASIACHEM I&E (JIANGSU) CO., LTD
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
ASIACHEM I&E (JIANGSU) CO., LTD
Jinan Hanyu Chemical Co.,Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Jinan Hanyu Chemical Co.,Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Inner Mongolia Xinhong Biological Technology Co., Ltd
Zhejiang Brunova Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Zhejiang Brunova Technology Co., Ltd.